molecular formula C12H15BrF3N3O2 B1398687 2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol CAS No. 1089330-52-8

2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol

Cat. No. B1398687
M. Wt: 370.17 g/mol
InChI Key: KANJFFCHKIXULA-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.



Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This would include studying the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.


Scientific Research Applications

Synthesis of Heterocycles

One of the prominent applications of 2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol in scientific research lies in its utility as a precursor for synthesizing various heterocyclic compounds. Heterocycles, including pyridines, quinolines, and isoquinolines, play a crucial role in medicinal chemistry and drug discovery, owing to their broad spectrum of biological activities. These compounds are integral to vitamins, nucleic acids, pharmaceuticals, antibiotics, dyes, and agrochemicals. The use of propargylic alcohols, similar in reactivity to 2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol, for developing novel synthetic strategies for these heterocycles has been extensively researched. This approach provides a versatile methodology for the rapid and efficient generation of complex cyclic systems, demonstrating the compound's significance in organic synthesis and drug development Mishra, S., Nair, S. R., & Baire, B. (2022). Organic & biomolecular chemistry.

Photocatalytic Degradation Studies

In environmental science, research on photocatalytic degradation of pollutants has highlighted the potential use of related compounds in water treatment processes. Studies involving pyridine and morpholine derivatives, components structurally similar to 2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol, have demonstrated their effectiveness in the mineralization of aromatic and alicyclic pollutants. These findings underscore the complexity of photocatalytic degradations and the role of such compounds in enhancing the understanding of degradation pathways, potentially leading to more effective water treatment solutions Pichat, P. (1997). Water Science and Technology.

Chemical and Pharmacological Interest

Morpholine and its derivatives, including 2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol, have attracted significant attention due to their diverse pharmacological profiles. These compounds are known for their broad spectrum of pharmacological activities, making them valuable in the design and synthesis of novel therapeutic agents. Research focusing on the development of morpholine and pyran analogues has highlighted their potential in contributing to the future of drug discovery and development, emphasizing the importance of such compounds in medicinal chemistry Asif, M., & Imran, M. (2019).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a reliable source for accurate and detailed information.


properties

IUPAC Name

2-[[3-bromo-6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF3N3O2/c13-10-8(12(14,15)16)7-9(18-11(10)17-1-4-20)19-2-5-21-6-3-19/h7,20H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANJFFCHKIXULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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